
C20H17ClFN5O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C20H17ClFN5O5 is a complex organic molecule It is known for its unique structure, which includes a combination of fluorine, chlorine, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C20H17ClFN5O5 involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions.
Introduction of functional groups: Fluorine, chlorine, and nitrogen atoms are introduced through various chemical reactions, such as halogenation and amination.
Final assembly: The intermediate compounds are combined to form the final product, often requiring precise temperature and pressure conditions to ensure the desired structure is achieved.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, often involving:
Batch processing: Large quantities of reactants are processed in batches to ensure consistency.
Continuous flow systems: These systems allow for the continuous production of the compound, improving efficiency and reducing waste.
化学反応の分析
Types of Reactions
C20H17ClFN5O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
C20H17ClFN5O5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of C20H17ClFN5O5 involves its interaction with specific molecular targets within cells. These interactions can affect various pathways, leading to changes in cellular function. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
C20H17ClFN5O5: is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
C19H16ClFN5O4: This compound has a similar structure but lacks one oxygen atom.
C21H18ClFN5O6: This compound has an additional carbon and oxygen atom, altering its properties.
The uniqueness of This compound lies in its specific arrangement of atoms, which gives it distinct chemical and biological properties.
特性
分子式 |
C20H17ClFN5O5 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC名 |
N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C20H17ClFN5O5/c1-31-19-7-13(5-6-18(19)32-12-15-16(21)3-2-4-17(15)22)8-23-25-20(28)11-26-10-14(9-24-26)27(29)30/h2-10H,11-12H2,1H3,(H,25,28)/b23-8+ |
InChIキー |
CDBRBNKMVBWBRR-LIMNOBDPSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
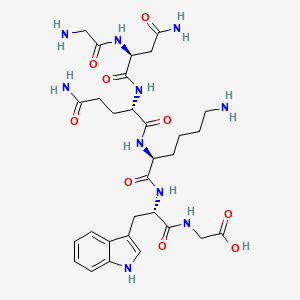

![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
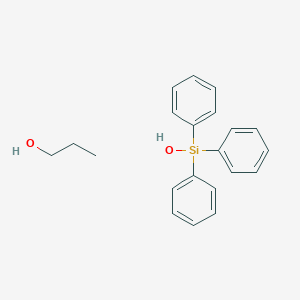
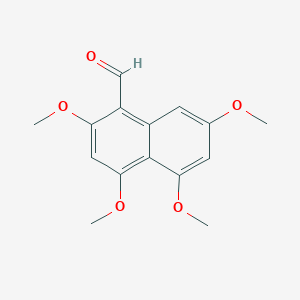
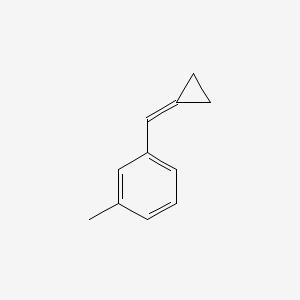

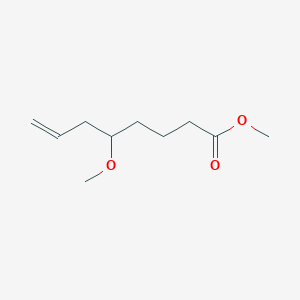
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)

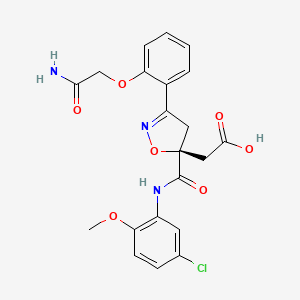
![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)

